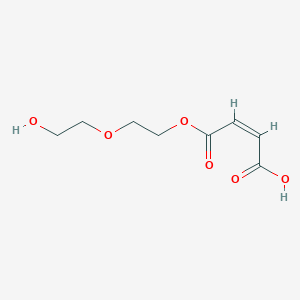

Maleic acid, mono(hydroxyethoxyethyl) ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

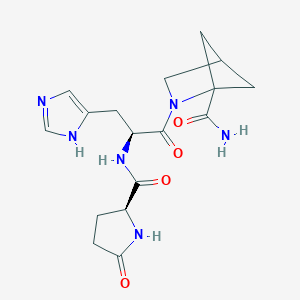

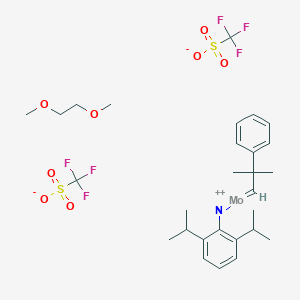

Maleic acid, mono(hydroxyethoxyethyl) ester, also known as hydroxyethyl maleate, is a chemical compound that is commonly used in scientific research. It is an ester of maleic acid and 2-hydroxyethyl ether. This compound has a variety of applications in the field of biochemistry and physiology. In

Wissenschaftliche Forschungsanwendungen

Hydroxyethyl maleate has a variety of applications in scientific research. It is commonly used as a crosslinking agent for the synthesis of hydrogels. Hydrogels are three-dimensional networks of polymer chains that can absorb large amounts of water. They are used in a variety of applications such as drug delivery, tissue engineering, and wound healing.

Hydroxyethyl maleate is also used as a monomer for the synthesis of copolymers. Copolymers are polymers that are composed of two or more different monomers. They have a variety of applications such as coatings, adhesives, and biomedical materials.

Wirkmechanismus

Hydroxyethyl maleate acts as a crosslinking agent by reacting with functional groups on polymer chains such as hydroxyl, carboxyl, and amino groups. This reaction forms covalent bonds between the polymer chains, resulting in the formation of a hydrogel. The crosslinking density of the hydrogel can be controlled by adjusting the concentration of Maleic acid, mono(hydroxyethoxyethyl) ester maleate.

Biochemische Und Physiologische Effekte

Hydroxyethyl maleate has been shown to have low toxicity and biocompatibility. It is easily metabolized by the body and does not accumulate in tissues. It has been used in a variety of biomedical applications such as drug delivery, tissue engineering, and wound healing.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using Maleic acid, mono(hydroxyethoxyethyl) ester maleate as a crosslinking agent is its ability to form hydrogels with controlled crosslinking density. This allows researchers to tailor the properties of the hydrogel to suit their specific needs. Hydroxyethyl maleate is also easily synthesized and readily available.

One limitation of using Maleic acid, mono(hydroxyethoxyethyl) ester maleate is its sensitivity to moisture. It must be stored in a dry environment to prevent hydrolysis. Hydroxyethyl maleate also has a short shelf life and must be used within a certain time frame.

Zukünftige Richtungen

There are many future directions for the use of Maleic acid, mono(hydroxyethoxyethyl) ester maleate in scientific research. One area of interest is the development of hydrogels for drug delivery. Hydrogels can be used to encapsulate drugs and release them in a controlled manner. Hydroxyethyl maleate can be used to crosslink the hydrogel and control the release rate of the drug.

Another area of interest is the use of Maleic acid, mono(hydroxyethoxyethyl) ester maleate in tissue engineering. Hydrogels can be used as scaffolds for the growth of cells and tissues. Hydroxyethyl maleate can be used to crosslink the hydrogel and control the mechanical properties of the scaffold.

In conclusion, Maleic acid, mono(hydroxyethoxyethyl) ester maleate is a versatile compound with a variety of applications in scientific research. Its ability to form hydrogels with controlled crosslinking density makes it a valuable tool for researchers in the fields of biochemistry and physiology. As new applications are discovered, Maleic acid, mono(hydroxyethoxyethyl) ester maleate will continue to play an important role in scientific research.

Synthesemethoden

Hydroxyethyl maleate can be synthesized using a variety of methods. One method involves the reaction of maleic anhydride with 2-Maleic acid, mono(hydroxyethoxyethyl) ester ether in the presence of a catalyst such as sulfuric acid or phosphoric acid. Another method involves the reaction of maleic acid with 2-Maleic acid, mono(hydroxyethoxyethyl) ester ether in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentoxide.

Eigenschaften

CAS-Nummer |

10099-72-6 |

|---|---|

Produktname |

Maleic acid, mono(hydroxyethoxyethyl) ester |

Molekularformel |

C8H12O6 |

Molekulargewicht |

204.18 g/mol |

IUPAC-Name |

(Z)-4-[2-(2-hydroxyethoxy)ethoxy]-4-oxobut-2-enoic acid |

InChI |

InChI=1S/C8H12O6/c9-3-4-13-5-6-14-8(12)2-1-7(10)11/h1-2,9H,3-6H2,(H,10,11)/b2-1- |

InChI-Schlüssel |

JHJLPMDWCPTBLD-UPHRSURJSA-N |

Isomerische SMILES |

C(COCCOC(=O)/C=C\C(=O)O)O |

SMILES |

C(COCCOC(=O)C=CC(=O)O)O |

Kanonische SMILES |

C(COCCOC(=O)C=CC(=O)O)O |

Synonyme |

Maleic acid hydrogen 1-[2-(2-hydroxyethoxy)ethyl] ester |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,5-Dimethylbenzo[b]thiophene](/img/structure/B158624.png)